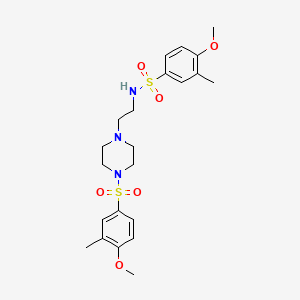
N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, depression, and addiction.
Mécanisme D'action
The exact mechanism of action of N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is not fully understood, but it is believed to act as a dopamine reuptake inhibitor, increasing the levels of dopamine in the brain. Additionally, N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been shown to interact with the serotonin and norepinephrine systems, suggesting that it may have a broader mechanism of action.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been shown to increase dopamine release in animal studies, which is important for the treatment of Parkinson's disease. Additionally, N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been shown to have antidepressant effects in animal models of depression, suggesting its potential use in treating depression. N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has also been shown to reduce cocaine-seeking behavior in rats, suggesting its potential use in treating addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is that it has been shown to have potential therapeutic effects in treating various neurological disorders. Additionally, N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been well-studied in animal models, providing a strong foundation for further research. However, one limitation of N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is that its exact mechanism of action is not fully understood, which may limit its potential use in clinical settings.
Orientations Futures
There are several future directions for research on N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide. One potential direction is to further investigate its mechanism of action and how it interacts with the dopamine, serotonin, and norepinephrine systems. Additionally, further studies are needed to determine its safety and efficacy in humans. Finally, N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide may also have potential use in treating other neurological disorders, such as schizophrenia and bipolar disorder, which should be further investigated.
Méthodes De Synthèse
N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of 3-methoxybenzaldehyde with 2-amino-5-methylpyridine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the corresponding amine, which is further reacted with 1-(3-chloropropyl)piperidine-3-carboxylic acid to form the final product, N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been studied for its potential use in treating various neurological disorders. In animal studies, N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been shown to increase dopamine release, which is important for the treatment of Parkinson's disease. Additionally, N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been shown to have antidepressant effects in animal models of depression, suggesting its potential use in treating depression. N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has also been studied for its potential use in treating addiction, as it has been shown to reduce cocaine-seeking behavior in rats.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-8-9-17(21-20-13)22-10-4-5-14(12-22)18(23)19-15-6-3-7-16(11-15)24-2/h3,6-9,11,14H,4-5,10,12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGJMHNUOVBWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl](morpholino)methanone](/img/structure/B2946525.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2946528.png)




![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2946538.png)
![benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2946539.png)
![ethyl 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2946540.png)
![8-Cinnamoyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2946542.png)
![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2946543.png)
![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2946545.png)
